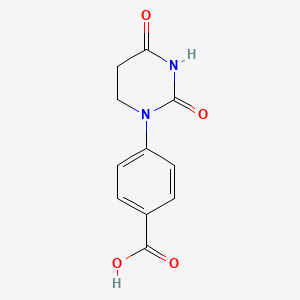
4-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a tetrahydropyrimidine ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid typically involves the reaction of benzoic acid derivatives with tetrahydropyrimidine precursors. One common method is the condensation reaction between 2,4-dioxotetrahydropyrimidine and a benzoic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
4-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid can be compared with other similar compounds, such as:
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Phthalimide derivatives: These compounds are also used in various applications and have comparable chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, also known by its CAS number 2599846-40-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H10N2O4
- Molar Mass : 234.21 g/mol
- Structure : The compound features a benzoic acid moiety linked to a tetrahydropyrimidine ring with two keto groups at the 2 and 4 positions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies indicate that compounds structurally related to this compound exhibit significant antimicrobial properties. For example:
- Inhibition of Mycobacterium tuberculosis : Research has identified that derivatives of this compound can inhibit the Pks13 enzyme in M. tuberculosis, which is crucial for mycolic acid biosynthesis. This inhibition is vital for developing new treatments against tuberculosis, especially in light of increasing drug resistance .
Anticancer Activity
The compound has also been studied for its potential anticancer effects:
- Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .
- Case Studies : In vitro studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines, demonstrating potential for further development as chemotherapeutic agents.
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzoic acid or pyrimidine moieties can significantly influence biological activity:
- Hydrophobic Interactions : Increasing hydrophobic character often improves binding affinity to target proteins.
- Functional Group Variation : Substituting different functional groups on the pyrimidine ring has been shown to enhance both antimicrobial and anticancer activities.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
4-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-6-13(11(17)12-9)8-3-1-7(2-4-8)10(15)16/h1-4H,5-6H2,(H,15,16)(H,12,14,17) |
InChI Key |
CMZIDNWVTARVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















